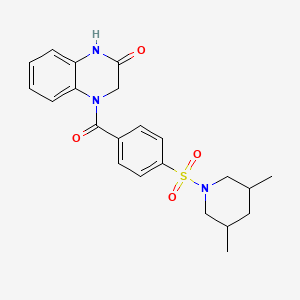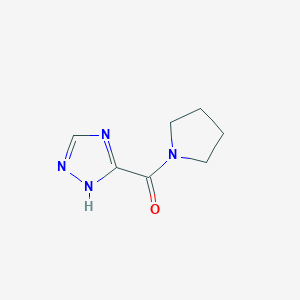![molecular formula C10H19ClN2O B2829947 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride CAS No. 2375262-35-2](/img/structure/B2829947.png)
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, a dimethylamino group, a hydroxyl group, and a carbonitrile group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Addition of the Hydroxyl Group: Hydroxylation reactions are employed, often using oxidizing agents.
Incorporation of the Carbonitrile Group: This can be done through cyanation reactions, where a nitrile group is introduced.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as halides or other nucleophilic species for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Primary or secondary amines.
Substitution Products: Compounds where the dimethylamino group is replaced by other functional groups.
Applications De Recherche Scientifique
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride exerts its effects depends on its interaction with molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile: Without the hydrochloride group.
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carboxamide: Where the nitrile group is replaced by a carboxamide group.
Uniqueness: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride is unique due to the presence of both the dimethylamino and hydroxyl groups on the cyclobutane ring, combined with the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview covers the essential aspects of this compound, providing insights into its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
1-[3-(dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-12(2)7-9(13)6-10(8-11)4-3-5-10;/h9,13H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFBRODFUWNHEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CC1(CCC1)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2829868.png)
![1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea](/img/structure/B2829869.png)


![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)


![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)

![5-Cyclopropyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2829884.png)


